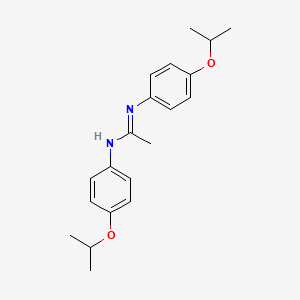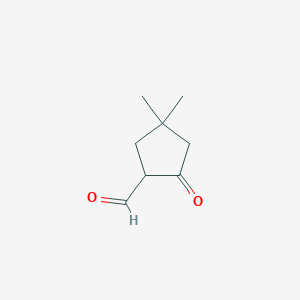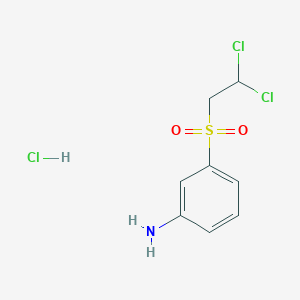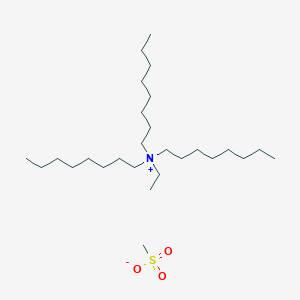![molecular formula C9H9N3O2 B14429423 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol CAS No. 80200-17-5](/img/structure/B14429423.png)
4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol is a compound that features a triazole ring attached to a phenol group via a methoxy linker. This compound is part of a broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenol derivative and the triazole precursor.
Click Chemistry: The key step involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry”. This reaction forms the 1,2,3-triazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or water, with copper sulfate pentahydrate and sodium ascorbate as catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the click chemistry process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol can undergo several types of chemical reactions:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential antimicrobial, anticancer, and antiviral activities.
Biology: Used in studies involving enzyme inhibition and protein binding.
Materials Science: Incorporated into polymers and materials for enhanced properties.
Agriculture: Investigated for its potential as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol involves its interaction with various molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active sites of enzymes, inhibiting their activity.
Protein Binding: The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function.
Pathways: It can interfere with metabolic pathways, leading to the inhibition of microbial growth or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Phenol Derivatives: Compounds with phenol groups but different linkers or additional functional groups.
Uniqueness
4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol is unique due to its specific combination of a triazole ring and a phenol group, which imparts distinct biological activities and chemical properties. This combination allows it to interact with a wide range of biological targets and participate in diverse chemical reactions.
Eigenschaften
CAS-Nummer |
80200-17-5 |
|---|---|
Molekularformel |
C9H9N3O2 |
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
4-(triazol-2-ylmethoxy)phenol |
InChI |
InChI=1S/C9H9N3O2/c13-8-1-3-9(4-2-8)14-7-12-10-5-6-11-12/h1-6,13H,7H2 |
InChI-Schlüssel |
SYEKQDKDIKSREJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)OCN2N=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




propanedioate](/img/structure/B14429364.png)



![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)


![4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14429402.png)
![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)


